N-[(1-cyclopropylcyclobutyl)methyl]-3-methyltriazole-4-carboxamide
Description
N-[(1-cyclopropylcyclobutyl)methyl]-3-methyltriazole-4-carboxamide is a synthetic organic compound characterized by a unique structure that includes a cyclopropylcyclobutyl moiety linked to a triazole ring
Properties
IUPAC Name |
N-[(1-cyclopropylcyclobutyl)methyl]-3-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-16-10(7-14-15-16)11(17)13-8-12(5-2-6-12)9-3-4-9/h7,9H,2-6,8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYNAMKWPMMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)NCC2(CCC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylcyclobutyl)methyl]-3-methyltriazole-4-carboxamide typically involves multiple steps:
Formation of the Cyclopropylcyclobutyl Intermediate: This step involves the cyclopropanation of a suitable cyclobutyl precursor using reagents like diazomethane or Simmons-Smith reagents under controlled conditions.
Attachment of the Triazole Ring: The intermediate is then subjected to a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Carboxamide Formation: The final step involves the introduction of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides (e.g., EDCI) and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl or cyclobutyl moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazole ring or the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl or cyclobutyl groups.
Reduction: Reduced forms of the triazole ring or carboxamide group.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-cyclopropylcyclobutyl)methyl]-3-methyltriazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest, potentially leading to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylcyclobutyl)methyl]-3-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-cyclopropylcyclobutyl)methyl]-3-methyltriazole-4-carboxylate
- N-[(1-cyclopropylcyclobutyl)methyl]-3-methyltriazole-4-carboxylic acid
- N-[(1-cyclopropylcyclobutyl)methyl]-3-methyltriazole-4-carboxamide derivatives
Uniqueness
This compound is unique due to its specific combination of a cyclopropylcyclobutyl moiety and a triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications for this versatile compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
